N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide
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Overview
Description
N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dioxoisoindole moiety and a methylsulfonylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide typically involves the condensation of 4-methylsulfonylbenzoic acid with phthalic anhydride, followed by the introduction of an amine group. The reaction conditions often require the use of a catalyst and an appropriate solvent to facilitate the reaction. For instance, a common method involves heating the reactants in the presence of a base such as triethylamine and using a solvent like dimethylformamide (DMF) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalyst-free conditions, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxoisoindole moiety to a dihydroisoindole structure.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, dihydroisoindole compounds, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of tumor necrosis factor-alpha (TNF-α), thereby exerting anti-inflammatory effects. The pathways involved often include modulation of signaling cascades that regulate cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxoisoindol-4-yl)-3,4-diethoxybenzamide
- N-(1,3-dioxoisoindol-4-yl)-3-fluorobenzamide
- N-(1,3-dioxoisoindol-4-yl)-3,4-dimethylbenzamide
Uniqueness
N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide is unique due to its specific structural features, such as the presence of a methylsulfonyl group, which can enhance its solubility and reactivity. This uniqueness makes it a valuable compound for targeted research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-24(22,23)10-7-5-9(6-8-10)14(19)17-12-4-2-3-11-13(12)16(21)18-15(11)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXHDTSMKZOAHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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